molecular formula C57H55Cl2F6N7O8 B12292724 PROTAC ERRalpha Degrader-2

PROTAC ERRalpha Degrader-2

Cat. No.: B12292724
M. Wt: 1151.0 g/mol
InChI Key: BCMRBUQELZGQDK-JBFMKSPFSA-N
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Description

Historical Evolution and Conceptual Framework of Targeted Protein Degradation (TPD)

The intellectual roots of TPD trace back to the fundamental discoveries of cellular protein disposal systems. In the 1980s, researchers identified a non-lysosomal, ATP-dependent proteolytic pathway, leading to the discovery of ubiquitin and the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins. adooq.commedchemexpress.com The groundwork for harnessing this system was laid in the early 2000s with the first proof-of-concept for a chimeric molecule that could bring a target protein to an E3 ubiquitin ligase for degradation, giving birth to the PROTAC concept. adooq.com This pioneering work demonstrated that it was possible to synthetically induce the degradation of a specific protein.

Foundational Principles of PROTAC-Mediated Protein Degradation

PROTACs operate through a unique mechanism that leverages the cell's natural protein turnover process, the Ubiquitin-Proteasome System (UPS).

PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains joined by a chemical linker. medchemexpress.com One end of the PROTAC binds to the protein of interest (POI), while the other end binds to an E3 ubiquitin ligase, a component of the UPS. This dual-binding capability is the cornerstone of their function, acting as a molecular bridge between the target protein and the degradation machinery. The design of these molecules is a modular process, allowing for different combinations of POI ligands, linkers, and E3 ligase ligands to optimize degradation efficiency and specificity.

The UPS is a crucial cellular pathway for maintaining protein homeostasis by identifying and eliminating damaged or unnecessary proteins. medchemexpress.com PROTACs effectively hijack this system. By forming a ternary complex—a structure composed of the POI, the PROTAC, and an E3 ligase—the PROTAC brings the target protein into close proximity with the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides. medchemexpress.comadooq.com

A key advantage of PROTACs is their catalytic nature. After the target protein is ubiquitinated, the PROTAC molecule is released and can go on to bind another target protein and E3 ligase, initiating another round of degradation. This recycling means that a single PROTAC molecule can induce the degradation of multiple target protein molecules. Consequently, PROTACs can be effective at sub-stoichiometric concentrations, meaning they can achieve a significant biological effect even at concentrations lower than that of their target protein. This catalytic activity distinguishes them from traditional inhibitors that require sustained high concentrations to block a target's function.

Biological Roles and Pathophysiological Relevance of Estrogen-Related Receptor Alpha (ERRα)

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, was the first orphan nuclear receptor to be identified. Despite being structurally related to the estrogen receptor, it does not bind to estrogens and its natural ligand remains unknown. ERRα functions as a transcription factor, binding to specific DNA sequences to control the expression of a wide array of genes.

ERRα is a master regulator of cellular energy metabolism. It is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, kidneys, and brown adipose tissue. Its primary role is to control gene networks involved in mitochondrial biogenesis, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. By activating these pathways, ERRα helps cells adapt to increased energy demands, such as during exercise or exposure to cold. Given its central role in metabolism, dysregulation of ERRα has been implicated in various metabolic diseases and certain types of cancer.

PROTAC ERRalpha Degrader-2: A Targeted Approach

The compound known as this compound is a specific chemical tool developed to induce the degradation of the ERRα protein. It is a heterobifunctional molecule designed based on the PROTAC concept.

Chemical Composition

This compound consists of three key components:

A ligand that specifically binds to the Estrogen-Related Receptor Alpha (ERRα).

A ligand that recruits an E3 ubiquitin ligase. In the case of the class of compounds to which this compound belongs, this is reported to be a ligand for the MDM2 E3 ligase.

A chemical linker that connects the ERRα-binding ligand and the E3 ligase ligand.

Research Findings on a Related Compound

While specific research data for the compound commercially named "this compound" is not detailed in primary scientific literature under this name, a key study by Peng et al. at Jinan University describes the development of a series of potent ERRα degraders. One of the most potent compounds in this series, compound 6c , demonstrated significant and specific degradation of the ERRα protein. In cellular assays, this compound was capable of degrading over 80% of the ERRα protein at a concentration of 30 nM. The mechanism of action was confirmed to be dependent on the formation of the ternary complex and the subsequent action of the ubiquitin-proteasome system.

The development of potent and specific degraders of ERRα, such as the class of molecules that includes this compound, provides powerful research tools for further investigating the biological functions of this important nuclear receptor and exploring its potential as a therapeutic target.

Involvement in Disease Contexts

The significance of ERRα extends to its involvement in a range of diseases, most notably in cancer and metabolic disorders.

Oncogenesis:

Elevated expression of ERRα has been linked to a poor prognosis in several types of cancer, including breast, ovarian, colon, and prostate cancers. nih.govnih.gov In the context of breast cancer, ERRα has been shown to be critical for the growth of estrogen receptor-negative tumors. nih.gov Its role in cancer is multifaceted, contributing to processes such as cell proliferation, migration, and invasion. oup.comaging-us.com Studies have demonstrated that inhibiting ERRα can block the progression of liver steatosis and steatohepatitis, conditions that can lead to liver cancer. researchgate.net Furthermore, ERRα is implicated in the metabolic reprogramming that is a hallmark of many cancers, helping to meet the high energy demands of rapidly dividing tumor cells. oup.comaging-us.com The receptor's activity can be influenced by oncogenic signaling pathways, further highlighting its role in tumor biology. aacrjournals.org

Metabolic Disorders:

Given its central role in regulating energy metabolism, the dysregulation of ERRα is also implicated in metabolic disorders. wikipedia.orgnih.gov It is a key regulator of genes involved in glucose metabolism, fatty acid oxidation, and mitochondrial function. wikipedia.orgnih.gov While some studies initially suggested that activating ERRα could be a therapeutic strategy for type II diabetes due to its role in oxidative phosphorylation, subsequent research has revealed a more complex picture. nih.gov For instance, mice lacking ERRα have been found to be lean and resistant to diet-induced obesity. nih.gov Pharmacological inhibition of ERRα has also shown promise in preclinical models of metabolic diseases. acs.org Specifically, inhibiting ERRα has been shown to alleviate nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. researchgate.netacs.org

The development of this compound provides a powerful tool for researchers to further investigate the intricate roles of ERRα in both normal physiology and disease states. By specifically degrading the ERRα protein, scientists can more precisely dissect its functions and explore its potential as a therapeutic target.

Research Findings on this compound

FeatureDescriptionReference
Mechanism of Action Induces the degradation of ERRα by recruiting the MDM2 E3 ubiquitin ligase. medchemexpress.com
Composition A heterobifunctional molecule with an ERRα binding ligand, a linker, and an MDM2 ligand. medchemexpress.comadooq.com
Application A research tool for studying the biological functions of ERRα. nih.gov

Properties

Molecular Formula

C57H55Cl2F6N7O8

Molecular Weight

1151.0 g/mol

IUPAC Name

(E)-N-[5-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]pentyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C57H55Cl2F6N7O8/c1-34(2)80-47-29-43(77-3)19-20-44(47)53-69-51(36-10-15-41(58)16-11-36)52(37-12-17-42(59)18-13-37)72(53)55(76)71-25-24-70(50(74)32-71)31-49(73)67-22-6-5-7-23-68-54(75)39(30-66)26-35-8-21-46(48(27-35)78-4)79-33-38-9-14-40(56(60,61)62)28-45(38)57(63,64)65/h8-21,26-29,34,51-52H,5-7,22-25,31-33H2,1-4H3,(H,67,73)(H,68,75)/b39-26+

InChI Key

BCMRBUQELZGQDK-JBFMKSPFSA-N

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl

Origin of Product

United States

Protac Erralpha Degrader 2: Molecular Design and Structural Features

Choice of E3 Ubiquitin Ligase for Efficient Recruitment

The selection of the E3 ubiquitin ligase is another critical aspect of the design. While VHL and CRBN are the most commonly used E3 ligases in PROTAC design, PROTAC ERRalpha Degrader-2 employs a ligand for MDM2. nih.govrsc.orgrsc.org The rationale for this choice could be multifaceted. It may be based on the cellular expression levels of MDM2 in the target cells, or the desire to explore alternative E3 ligases to expand the toolbox for protein degradation. elifesciences.org Interestingly, studies have shown that for a given ERRα ligand, linking it to a VHL ligand resulted in potent degradation, whereas linking it to ligands for CRBN, MDM2, and IAP did not yield target degradation, highlighting the empirical nature of identifying a productive E3 ligase-target pair. rsc.orgrsc.org This underscores the complexity of PROTAC design, where the compatibility between the target protein and the recruited E3 ligase is not always predictable and often requires experimental validation.

ComponentDescriptionKey Features
ERRα-Binding Ligand A molecule that selectively binds to the estrogen-related receptor alpha (ERRα).Typically a thiazolidinedione-based compound or a cyanoacrylamide derivative. nih.govfrontiersin.org
E3 Ligase Ligand A molecule that recruits the Mouse double minute 2 homolog (MDM2) E3 ubiquitin ligase. medchemexpress.comtargetmol.comadooq.comA ligand that binds to MDM2, initiating the ubiquitination process.
Linker A chemical chain that connects the ERRα-binding ligand and the E3 ligase ligand. medchemexpress.comtargetmol.comadooq.comIts composition and length are optimized for ternary complex formation. explorationpub.com

Linker Modularity and Conformational Considerations

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical structural element that bridges the target protein ligand and the E3 ubiquitin ligase ligand. nih.gov In the context of PROTACs targeting Estrogen-Related Receptor alpha (ERRα), the linker is not merely a passive spacer but an active modulator of the molecule's efficacy, influencing the formation, stability, and geometry of the POI/PROTAC/E3 ligase ternary complex required for protein degradation. nih.govmdpi.com The design of this linker is governed by principles of modularity and critical conformational dynamics. nih.govannualreviews.org

Linker Modularity in ERRα Degrader Design

The modular nature of PROTACs allows for systematic modifications of the linker to optimize degradation potency and selectivity. annualreviews.orgnih.gov Research into ERRα degraders has demonstrated that variations in linker length, composition, and attachment points can have profound effects on biological activity. nih.govnih.gov

Scientists have explored different linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, to connect ERRα-binding moieties with E3 ligase ligands, most commonly for Von Hippel-Lindau (VHL). nih.govoup.com For instance, a study that developed a series of novel ERRα degraders by hybridizing an ERRα ligand with a VHL ligand utilized linkers of varying lengths and compositions to identify the most effective molecule. nih.gov This systematic approach led to the identification of compound 6c , which incorporates an optimized linker and demonstrates potent and specific degradation of ERRα protein at nanomolar concentrations. nih.gov The superior performance of 6c underscores the principle that even subtle changes in linker architecture can dramatically alter degradation efficiency. nih.gov

The following table summarizes the structure-activity relationship (SAR) for a series of synthesized ERRα degraders, highlighting the impact of linker modifications on degradation capability.

CompoundLinker StructureERRα Degradation at 30 nM
6a PEG-basedModerate
6b Shorter Alkyl ChainLow
6c Optimized PEG/Alkyl Hybrid>80%
6d Longer PEG ChainModerate
Data derived from research on novel small-molecule inducers of ERRα degradation, illustrating how linker modifications affect potency. nih.gov

This modular approach is not unique to ERRα and represents a fundamental strategy in PROTAC development. nih.govexplorationpub.com The ability to fine-tune the linker allows researchers to control the spatial orientation between the target protein and the E3 ligase, which is essential for productive ubiquitination. nih.govexplorationpub.com

Conformational Considerations and Ternary Complex Formation

The conformational properties of the linker are paramount for the successful formation of a productive ternary complex. nih.gov The linker must possess sufficient flexibility to allow the PROTAC to adopt a low-energy conformation upon binding to both ERRα and the E3 ligase, while avoiding excessive flexibility that could lead to a significant entropic penalty upon complex formation. nih.gov

An illustrative example of conformational control is found in the design of light-activatable, or "caged," PROTACs, such as a molecule referred to in studies as caged ERRα PROTAC 2 . researchgate.net In this design, a photolabile diethylamino coumarin (B35378) (DEACM) caging group is installed on the hydroxyl group of the VHL ligand. researchgate.net

Inactive Conformation (Caged State): In its caged, or "dark," state, the bulky caging group prevents the PROTAC from adopting the necessary conformation to bind effectively with the E3 ligase. researchgate.netnih.gov This sterically hindered state ensures that the PROTAC is inactive and does not induce degradation of ERRα. nih.gov

Active Conformation (Uncaged State): Upon irradiation with light (e.g., ≤405 nm), the caging group is cleaved. researchgate.net This uncaging event liberates the critical hydroxyl group on the VHL ligand, allowing the PROTAC to adopt a conformationally active state. It can then properly engage the E3 ligase, leading to the formation of a stable and productive ERRα-PROTAC-VHL ternary complex and subsequent degradation of the ERRα protein. researchgate.net

The table below conceptualizes the conformational states of this photocontrollable ERRα degrader.

StatePROTAC ConformationTernary Complex Formation with E3 LigaseERRα Degradation
Inactive (Dark) Caged; sterically hinderedBlockedNo
Active (Light-Irradiated) Uncaged; conformationally competentPermitted and stableYes
This table illustrates the principle of conformational control in advanced PROTAC design, based on studies of light-activatable ERRα degraders. researchgate.netnih.gov

This strategy highlights how conformational restraint and release can be used as a sophisticated switch to control PROTAC activity, providing spatiotemporal control over protein degradation. researchgate.net Ultimately, the success of any ERRα degrader, including this compound, is intrinsically linked to the linker's ability to facilitate an optimal and stable three-body geometry for efficient ubiquitin transfer. nih.govnih.gov

Mechanism of Action and Cellular Biology of Protac Erralpha Degrader 2

Ternary Complex Formation: ERRα-PROTAC ERRalpha Degrader-2-E3 Ligase

The foundational event in the mechanism of action of any PROTAC is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and the recruited E3 ligase. nih.govnih.gov This event brings the target into close proximity with the enzymatic machinery required for its ubiquitination.

Induced Proximity and Cooperative Binding Dynamics

PROTAC ERRalpha Degrader-2 functions by inducing proximity between ERRα and the MDM2 E3 ligase. adooq.com The stability and efficiency of the resulting ERRα-PROTAC-MDM2 ternary complex are critical for subsequent degradation. The formation of this complex is often governed by cooperative binding dynamics. mdpi.com Cooperativity (denoted by the alpha symbol, α) describes how the binding of the PROTAC to one protein partner influences its binding to the other. nih.gov

Positive cooperativity (α > 1) indicates that the formation of a binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (the target), leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) implies that the binding of the first protein hinders the binding of the second. These interactions are crucial as they can significantly affect the potency of the degrader and influence phenomena like the "hook effect," where excessive concentrations of the PROTAC can inhibit ternary complex formation in favor of binary complexes, reducing degradation efficiency. nih.govmdpi.com While these principles are central to PROTACs, specific cooperative binding data for the ERRα-PROTAC ERRalpha Degrader-2-MDM2 complex is not extensively detailed in peer-reviewed literature. However, some research has indicated that attempts to degrade ERRα using MDM2-recruiting PROTACs did not result in degradation, suggesting potential challenges in forming a stable and productive ternary complex with this specific E3 ligase. rsc.org

Biophysical Characterization of Ternary Complex Stability

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency and can be quantitatively measured using various biophysical techniques. nih.gov Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine binding affinities and the thermodynamics of complex formation. nih.gov NanoBRET (Bioluminescence Resonance Energy Transfer) assays can be used to monitor ternary complex formation within living cells. nih.gov These studies provide critical data, including dissociation constants (K D ) for the binary and ternary complexes, which are used to calculate the cooperativity factor (α). nih.gov

Table 1: Illustrative Biophysical Data for PROTAC Ternary Complex Analysis This table presents example data points typical in PROTAC characterization to illustrate the concepts. Specific values for this compound are not publicly available.

ParameterDescriptionIllustrative ValueTechnique
K D (PROTAC to Target) Dissociation constant for the binary complex between the PROTAC and the target protein (ERRα).50 nMSPR / ITC
K D (PROTAC to E3 Ligase) Dissociation constant for the binary complex between the PROTAC and the E3 Ligase (MDM2).150 nMSPR / ITC
K D (Ternary Complex) Overall dissociation constant for the fully formed ternary complex.25 nMSPR / ITC
Cooperativity (α) A measure of the stability gained upon forming the ternary complex from the binary complexes.>1Calculated

Ubiquitination of ERRα Mediated by this compound

Following the formation of the ternary complex, the recruited E3 ligase initiates the process of tagging the target protein with ubiquitin, marking it for destruction.

E3 Ligase-Dependent Ubiquitin Transfer

Once the ERRα-PROTAC-MDM2 complex is formed, the MDM2 E3 ligase acts as a scaffold, recruiting an E2 ubiquitin-conjugating enzyme that is pre-loaded with ubiquitin. mdpi.com This proximity facilitates the transfer of the ubiquitin molecule from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the ERRα protein. baranlab.orgmdpi.com This is a critical enzymatic step that is entirely dependent on the successful formation of a productive ternary complex that correctly orients the E2 enzyme towards the target protein. nih.gov The catalytic nature of PROTACs means a single molecule can mediate the ubiquitination of multiple target proteins. nih.gov

Polyubiquitin (B1169507) Chain Assembly and Linkage Specificity

A single ubiquitin tag is not typically sufficient to signal for degradation. The process involves the assembly of a polyubiquitin chain on the target protein. nih.gov This is achieved through the sequential transfer of additional ubiquitin molecules, which are linked to one another. The specific lysine residue on ubiquitin used for this linkage determines the fate of the tagged protein. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal recognized by the proteasome. baranlab.org The formation of these K48-linked chains on ERRα is the definitive signal that commits the protein to the degradation pathway.

Proteasomal Degradation Pathway of Ubiquitinated ERRα

The final step in the PROTAC-mediated process is the recognition and degradation of the ubiquitinated target protein by the proteasome.

The polyubiquitinated ERRα is recognized by the 26S proteasome, a large, multi-subunit protease complex within the cell. baranlab.org The proteasome captures the tagged protein, unfolds it, removes the ubiquitin chains for recycling, and proteolytically degrades the target protein into small peptides. baranlab.orgnih.gov This process effectively eliminates the ERRα protein from the cell. Studies on other ERRα degraders have confirmed the involvement of the proteasome; for instance, treating cells with a proteasome inhibitor like Epoxomicin successfully prevents the degradation of ERRα induced by the PROTAC, thereby validating that the protein loss occurs via this specific pathway. nih.gov The this compound molecule is not consumed in this process and is released to recruit another ERRα protein and E3 ligase, enabling it to act catalytically. nih.gov

Recognition and Engagement by the 26S Proteasome

The journey towards ERRα degradation begins with the formation of a ternary complex, a key event in the activity of this compound. nih.gov This complex consists of the PROTAC molecule simultaneously binding to both the ERRα protein and an E3 ubiquitin ligase. nih.gov Specifically, certain ERRα degraders, such as the well-characterized compound 6c, utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.govmedchemexpress.com By bringing ERRα into close proximity with the E3 ligase, the PROTAC acts as a molecular bridge, facilitating the transfer of ubiquitin molecules from the E3 ligase to the ERRα protein. creative-biolabs.commdpi.com

This polyubiquitination marks ERRα for destruction by the 26S proteasome, the primary cellular machinery for degrading unwanted or damaged proteins. nih.govmdpi.com The crucial role of the proteasome in this process has been experimentally validated. nih.gov Pre-treatment of cells with a proteasome inhibitor, such as Epoxomicin, effectively prevents the degradation of ERRα induced by the PROTAC, confirming that the 26S proteasome is the terminal effector in this degradation pathway. nih.gov

Hydrolysis and Proteolytic Clearance of ERRα

Once the polyubiquitinated ERRα is recognized by the 26S proteasome, it is unfolded and threaded into the proteasome's catalytic core. Inside this chamber, a series of proteolytic enzymes hydrolyze the peptide bonds of the ERRα protein, breaking it down into small peptides and amino acids. This process effectively clears the cell of the targeted ERRα protein. mdpi.com The PROTAC molecule itself is not degraded in this process and can subsequently initiate another round of ERRα degradation, allowing it to act catalytically. cusabio.com This efficient, continuous clearance leads to a profound and sustained reduction in the total cellular levels of the ERRα protein.

Cellular and Molecular Consequences of ERRα Degradation

The targeted removal of ERRα protein by this compound triggers significant changes in cellular biology, primarily through the disruption of ERRα-dependent signaling and gene regulation.

Alterations in ERRα-Regulated Gene Expression Profiles

ERRα is a transcription factor that plays a critical role in regulating genes involved in cellular energy metabolism, including mitochondrial biogenesis and function. creative-biolabs.com The degradation of ERRα protein by PROTACs leads to a corresponding decrease in the expression of its downstream target genes. For example, treatment with an ERRα degrader has been shown to potently decrease the protein levels of key metabolic genes such as ATP5B (a subunit of ATP synthase), MCAD (medium-chain acyl-CoA dehydrogenase), and PDK4 (pyruvate dehydrogenase kinase 4) in MDA-MB-231 cells after 24 hours. medchemexpress.com This demonstrates that the removal of ERRα protein effectively shuts down its transcriptional regulatory functions.

Table 2: Impact of ERRα Degradation on Downstream Target Genes

Target Gene Function Effect of ERRα Degradation Reference
ATP5B ATP Synthesis (Oxidative Phosphorylation) Decreased Protein Levels medchemexpress.com
MCAD Fatty Acid β-oxidation Decreased Protein Levels medchemexpress.com

| PDK4 | Glucose Metabolism Regulation | Decreased Protein Levels | medchemexpress.com |

Functional Impact on Cellular Pathways and Phenotypes

By downregulating ERRα and its target gene network, this compound can significantly impact cellular physiology. Given ERRα's established role in metabolic processes, its degradation is expected to alter pathways such as fatty acid oxidation and mitochondrial oxidative phosphorylation. creative-biolabs.comnih.gov Overexpression of ERRα has been linked to poor outcomes in certain cancers, such as breast cancer, and its inhibition has been shown to reduce cancer cell proliferation and migration. nih.govmdpi.com Therefore, the targeted degradation of ERRα by PROTACs represents a promising therapeutic strategy to mitigate the progression of diseases where ERRα is a key driver. creative-biolabs.comcusabio.com

Preclinical Efficacy and Specificity Assessments of Protac Erralpha Degrader 2

In Vitro Cellular Degradation Profiling

The in vitro efficacy of the ERRα degrader was systematically evaluated to determine its potency, kinetics, and mechanism of action in relevant cancer cell lines.

The ability of the VHL-based PROTAC, compound 6c, to induce the degradation of ERRα was assessed in MDA-MB-231 breast cancer cells. The cells were treated with varying concentrations of the degrader for a defined period, and the remaining levels of ERRα protein were quantified using Western blot analysis.

The results demonstrated a clear concentration-dependent degradation of ERRα. Compound 6c proved to be highly potent, inducing significant degradation at nanomolar concentrations. Notably, it achieved over 80% degradation of ERRα at a concentration of 30 nM. nih.govmedchemexpress.com The maximal degradation (Dmax) was observed at higher concentrations, with approximately 96% of ERRα protein eliminated at 100 nM after a 4-hour treatment. nih.govmedchemexpress.com Even at a low concentration of 10 nM, the compound induced approximately 39% degradation of ERRα. nih.gov

Table 1: Concentration-Dependent Degradation of ERRα by Compound 6c

Concentration Percent Degradation of ERRα
10 nM ~39%
30 nM >80%

Data derived from studies on compound 6c in MDA-MB-231 cells after 4 hours of treatment. nih.govmedchemexpress.com

To understand the kinetics of ERRα removal, a time-course experiment was conducted. Cells were treated with a fixed concentration of the degrader, and protein levels were measured at various time points. The degradation of ERRα was found to be a rapid process. A significant reduction in ERRα levels was observable within a few hours of treatment. For instance, treatment with 30 nM of a representative PROTAC resulted in rapid degradation, with maximal effects observed after a relatively short incubation period. researchgate.net The detailed study on compound 6c specified a 4-hour treatment time for achieving potent, dose-dependent degradation. nih.govmedchemexpress.com

A critical step in characterizing a PROTAC is to confirm that the degradation of the target protein is mediated by the proteasome, as intended by the mechanism of action. To verify this, cells were pre-treated with a proteasome inhibitor, epoxomicin, before being exposed to the ERRα degrader.

In these experiments, the pre-treatment with the proteasome inhibitor successfully prevented the degradation of ERRα induced by the PROTAC. nih.govresearchgate.net Western blot analysis showed that in the presence of epoxomicin, the levels of ERRα remained stable even after the addition of the degrader. This rescue of ERRα from degradation confirms that the compound's activity is dependent on a functional ubiquitin-proteasome system, which is the hallmark of a PROTAC-mediated mechanism. nih.govresearchgate.net

Target Engagement and Occupancy Studies

For a PROTAC to be effective, it must simultaneously bind to both the target protein (ERRα) and an E3 ubiquitin ligase, thereby forming a ternary complex.

The design of this series of ERRα degraders, including compound 6c, involved linking a ligand for ERRα with a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.gov The binding affinity of the PROTAC for its respective targets is a key determinant of its efficacy. Compound 6c was evaluated for its ability to disrupt the protein-protein interaction between ERRα and its coactivator peptide PGC-1α. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, compound 6c exhibited a half-maximal inhibitory concentration (IC50) of 12.67 nM, indicating potent engagement with the ERRα protein. medchemexpress.com This demonstrates that the degrader can effectively bind to ERRα and interfere with its biological interactions.

Table 2: Target Engagement of Compound 6c

Assay Target Interaction IC50

Data reflects the potency of compound 6c in blocking the interaction between ERRα and a PGC-1α peptide. medchemexpress.com

The functional consequence of target engagement in a cellular context is the degradation of the target protein, which was extensively demonstrated through Western blotting as described in the sections above. Furthermore, the downstream effects of ERRα degradation provide additional evidence of target engagement. Compound 6c was shown to potently decrease the protein levels of known ERRα downstream target genes, such as ATP5B, medium-chain acyl CoA dehydrogenase (MCAD), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), in MDA-MB-231 cells following a 24-hour treatment. medchemexpress.com This confirms that the PROTAC not only binds to and degrades ERRα but also effectively ablates its transcriptional regulatory function within the cell.

Specificity and Selectivity Investigations of ERRα Degradation

The specificity and selectivity of a PROTAC are critical parameters that define its therapeutic window and potential for off-target effects. For PROTAC ERRalpha Degrader-2, which for the purpose of this article will refer to the potent and selective degrader compound 6c described in foundational research, these investigations are centered on its ability to exclusively degrade ERRα without affecting other proteins, including its own isoforms or interacting with unintended E3 ligases. nih.gov

Proteomic Profiling for Off-Target Degradation

To ascertain the specificity of this compound (6c ) at a global level, proteomic profiling studies are essential. Such analyses typically involve treating cancer cell lines with the degrader and subsequently quantifying changes across the entire proteome using techniques like mass spectrometry.

In a key study, the selectivity of compound 6c was assessed by monitoring the protein levels of ERRα and, as a control, the unrelated protein GAPDH in HEK293T cells. Following treatment with varying concentrations of 6c , a dose-dependent decrease in ERRα levels was observed, while GAPDH levels remained unchanged. This indicates a specific degradation of the target protein. nih.gov

Table 1: Effect of this compound (6c) on Target and Off-Target Protein Levels

CompoundConcentrationERRα Protein LevelGAPDH Protein Level
6c 10 nM~90%Unchanged
6c 30 nM>80% degradationUnchanged
6c 100 nMSignificant degradationUnchanged

Note: This table is based on data from western blot analysis described in Peng L, et al. ACS Med Chem Lett. 2019. nih.gov

While this initial assessment provides strong evidence of on-target activity, comprehensive proteomic studies would be required to definitively rule out all potential off-target degradation events.

Isoform Selectivity (ERRα vs. ERRβ, ERRγ)

A crucial aspect of the specificity of a targeted degrader is its ability to distinguish between closely related protein isoforms. In the case of ERRα, it belongs to a subfamily of nuclear receptors that also includes ERRβ and ERRγ. To evaluate the isoform selectivity of this compound (6c ), its effect on the protein levels of all three ERR isoforms was investigated.

The results demonstrated that compound 6c is highly selective for ERRα. Even at a concentration of 1 µM, which is significantly higher than its effective concentration for ERRα degradation, 6c did not induce the degradation of ERRβ or ERRγ. This high degree of isoform selectivity is a critical feature, as it minimizes the potential for side effects that could arise from the unintended degradation of ERRβ and ERRγ, which have distinct physiological roles. nih.gov

Table 2: Isoform Selectivity of this compound (6c)

Target IsoformDegradation Observed with 1 µM of 6c
ERRα Yes
ERRβ No
ERRγ No

Note: This table is based on data from western blot analysis described in Peng L, et al. ACS Med Chem Lett. 2019. nih.gov

E3 Ligase Cross-Reactivity Evaluation

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase. nih.govnih.gov The choice of the E3 ligase ligand within the PROTAC molecule is a key determinant of its degradation efficiency and specificity. nih.gov this compound (6c ) was designed to utilize a specific E3 ligase pathway for its activity.

Studies have shown that the degradation of ERRα mediated by 6c is dependent on the formation of the ternary complex and the subsequent action of the ubiquitin-proteasome system. The degradation was blocked by pretreatment with a proteasome inhibitor (MG132) and a covalent inhibitor of the neddylation-activating enzyme (MLN4924), which is required for the activation of cullin-RING E3 ligases. nih.gov

While the foundational study for compound 6c focused on its dependency on the proteasome system and the cullin-RING ligase family, a comprehensive evaluation of cross-reactivity with other E3 ligases such as CRBN, VHL, or IAP would provide a more complete picture of its E3 ligase engagement profile. Research on other ERRα degraders has highlighted that the choice of E3 ligase recruiter is critical, with a VHL ligand proving efficient in other contexts, while ligands for CRBN, MDM2, and IAP did not yield target degradation. nih.gov This underscores the importance of the specific E3 ligase-target pairing for successful degradation.

Table 3: Mechanistic Evaluation of this compound (6c) Mediated Degradation

ConditionObserved ERRα DegradationImplication
6c aloneYesCompound is active
6c + MG132 (Proteasome Inhibitor)NoDegradation is proteasome-dependent
6c + MLN4924 (Neddylation Inhibitor)NoDegradation is dependent on a cullin-RING E3 ligase

Note: This table is based on mechanistic studies described in Peng L, et al. ACS Med Chem Lett. 2019. nih.gov

Structure Activity Relationship Sar Studies and Rational Optimization of Protac Erralpha Degrader 2

Modulation of the ERRα-Binding Ligand: Impact on Degradation Efficacy

The initial step in designing a potent PROTAC degrader is the selection and optimization of a high-affinity ligand for the target protein. nih.gov For ERRα, a known inverse agonist, XCT790, served as a foundational scaffold for developing more potent binding moieties. nih.gov Through medicinal chemistry efforts, derivatives of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide were synthesized, leading to new small molecules with improved binding affinity for ERRα. nih.gov

Interactive Table: Impact of ERRα-Binding Ligand Affinity on Degradation

CompoundTarget Ligand ScaffoldTR-FRET IC50 (nM) for ERRαDegradation (%) at 100 nM
4a Cyanoacrylamide derivative5.33 ± 2.52-
6a PROTAC from 4a7.33 ± 3.0650
6c PROTAC from 4a6.00 ± 2.00>80 (at 30nM)
6j PROTAC from 4a12.67 ± 4.5135

Data synthesized from a study on novel ERRα degraders, illustrating that while binding affinity is a key factor, it does not solely dictate degradation efficacy. nih.gov

Linker Design Optimization

Influence of Linker Length and Flexibility on Ternary Complex Formation

The length of the linker is crucial for enabling the simultaneous binding of the PROTAC to both ERRα and the E3 ligase, thereby forming a stable and productive ternary complex. explorationpub.com A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together effectively. explorationpub.com Conversely, an excessively long linker might result in an unstable ternary complex that is not conducive to efficient ubiquitination. explorationpub.com

In studies on PROTACs targeting the related Estrogen Receptor alpha (ERα), a systematic evaluation of linker length revealed a clear dependency of degradation efficacy on this parameter. For instance, a series of ERα PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths were synthesized and tested. It was found that a 16-atom linker provided the optimal distance for efficient degradation, with both shorter and longer linkers showing reduced activity. nih.govresearchgate.netscispace.com This underscores the importance of fine-tuning the linker length to achieve the correct spatial orientation of the target protein and the E3 ligase. researchgate.net

Interactive Table: Effect of Linker Length on ERα Degradation

PROTACLinker Length (atoms)ERα Degradation
9 9Moderate
12 12High
16 16Very High
19 19Moderate
21 21Low

This table is based on findings from studies on ERα PROTACs, which are structurally and functionally related to ERRα degraders, demonstrating a clear optimal linker length for degradation. nih.govresearchgate.net

Chemical Composition and Rigidity of the Linker

The chemical nature of the linker influences the PROTAC's solubility, cell permeability, and conformational flexibility. axispharm.com Linkers are often composed of alkyl chains or polyethylene glycol (PEG) units, which offer a degree of flexibility. nih.gov The introduction of rigid elements, such as cyclic structures or alkynes, into the linker can constrain its conformation, which in some cases can lead to more potent degraders by pre-organizing the molecule for optimal ternary complex formation. nih.gov For instance, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a significant increase in potency. nih.gov The choice between a flexible and a rigid linker is often determined empirically for each target and E3 ligase pair.

Linker Derivatization Strategies and Conjugation Points

The points at which the linker is attached to the ERRα-binding ligand and the E3 ligase ligand are critical for maintaining the binding affinity of both ends of the PROTAC and for achieving a productive orientation in the ternary complex. explorationpub.com The selection of attachment points is typically guided by identifying solvent-exposed regions on the respective ligands that can be modified without disrupting their binding to their protein targets. explorationpub.com

For ERRα degraders, it was hypothesized and confirmed that the terminal carboxylic acid group of the cyanoacrylamide-based warhead was a suitable position for linker attachment, as PROTACs with linkers at this position retained high binding affinity for ERRα. nih.gov Similarly, for ERα-targeting PROTACs, it was found that attaching the linker to the N-terminus of a peptide-based E3 ligase ligand resulted in superior degradation compared to a C-terminal attachment. nih.govresearchgate.net

E3 Ligase Ligand Modifications and Their Effect on Recruitment Efficiency

The choice of the E3 ligase and its corresponding ligand is another key aspect of PROTAC design. The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov However, other E3 ligases, such as MDM2 and IAPs, have also been explored. medchemexpress.commedchemexpress.comadooq.com

For the degradation of ERRα, ligands for both VHL and MDM2 have been utilized. nih.govmedchemexpress.com The efficiency of E3 ligase recruitment can be influenced by the specific ligand used and its presentation by the PROTAC. For instance, in the context of ERα degraders, VHL-based PROTACs were found to be effective, while CRBN-based counterparts showed no significant degradation, suggesting a preference for certain E3 ligases for this particular target. nih.gov The optimization of the E3 ligase ligand itself, as well as its point of attachment to the linker, can impact the stability and productivity of the ternary complex. nih.gov

Computational Approaches in PROTAC ERRalpha Degrader-2 Design and Prediction

Computational modeling has become an increasingly valuable tool in the rational design of PROTACs. foxchase.orgresearchgate.net These approaches can help to predict the structure of the ternary complex, providing insights into the interactions between the PROTAC, ERRα, and the E3 ligase. nih.gov By modeling the ternary complex, researchers can assess the suitability of different linker lengths and compositions, as well as predict the most favorable attachment points. foxchase.org

Molecular dynamics simulations can further elucidate the dynamic behavior of the ternary complex, which is crucial given the inherent flexibility of these systems. researchgate.net These computational methods can help to prioritize the synthesis of PROTAC candidates, thereby accelerating the optimization process. researchgate.net Recently, artificial intelligence and machine learning models, such as AiPROTAC, are being developed to predict the degradation potential of PROTACs, which could further streamline the design of novel and more effective degraders. researchgate.net

Molecular Modeling and Docking Simulations

The foundational step in the rational design of this compound involves molecular modeling and docking simulations. The primary objective of these simulations is to predict and analyze the formation of a stable ternary complex, consisting of ERRα, the PROTAC molecule, and the MDM2 E3 ligase. This complex is the critical intermediate that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.

Computational efforts would begin with the individual protein structures. For ERRα, a crystal structure, likely of its ligand-binding domain (LBD), would be utilized. Similarly, the p53-binding domain of MDM2, for which numerous structures are available, would serve as the E3 ligase component. The design of the PROTAC itself involves the selection of appropriate warheads for each protein. For MDM2, a derivative of a known inhibitor, such as nutlin-3, is a common choice. The ERRα warhead would be based on a known high-affinity ligand for this orphan nuclear receptor.

Docking simulations are then performed to predict the binding poses of the individual ligands within their respective protein pockets. These simulations help in:

Validating Ligand Binding: Ensuring that the chosen warheads can effectively bind to ERRα and MDM2 in a manner conducive to forming a stable ternary complex.

Informing Linker Design: The exit vectors from the bound ligands provide crucial information for designing the chemical linker that tethers them. The linker's length, rigidity, and chemical composition are critical for allowing the two proteins to come together in a productive orientation.

Advanced protein-protein docking algorithms are subsequently employed to model the assembly of the full ternary complex. These simulations explore a vast conformational space to identify low-energy arrangements that are stabilized by favorable protein-protein and protein-PROTAC interactions. The output of these simulations provides hypothetical models of the ternary complex, which are essential for further analysis.

Molecular Dynamics Simulations for Ternary Complex Stability

Following the generation of static models from docking simulations, molecular dynamics (MD) simulations are employed to assess the dynamic behavior and stability of the predicted ternary complexes. MD simulations provide a time-resolved view of the molecular system, allowing researchers to observe the flexibility of the PROTAC linker, the conformational changes in the proteins upon complex formation, and the network of interactions that stabilize the assembly.

Key insights gained from MD simulations in the context of this compound would include:

Analysis of Interfacial Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic contacts, and other non-covalent interactions at the protein-protein and protein-PROTAC interfaces. Identifying key residues involved in these interactions is crucial for understanding the principles of cooperativity in ternary complex formation.

Linker Dynamics and Conformational Sampling: The behavior of the linker is a critical determinant of PROTAC efficacy. MD simulations can reveal whether the linker is sufficiently flexible to allow for productive orientations of the E3 ligase relative to the target protein, while also being rigid enough to minimize entropic penalties upon binding.

The stability of the ternary complex is often quantified by calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can help in ranking different PROTAC designs based on their predicted ability to form a stable and long-lived ternary complex.

In Silico Prediction of Degradation Potency and Selectivity

The ultimate goal of the computational workflow is to predict the degradation potency (often measured as DC50, the concentration at which 50% of the target protein is degraded) and selectivity of the designed PROTACs. While direct and highly accurate prediction of cellular DC50 values from first principles remains a significant challenge, in silico methods can provide valuable qualitative and semi-quantitative guidance.

For this compound, the following computational approaches would be relevant:

Correlation of Ternary Complex Stability with Potency: A central hypothesis in PROTAC design is that the stability of the ternary complex correlates with degradation efficiency. By comparing the calculated binding free energies and the persistence of key interactions from MD simulations for a series of designed degraders, researchers can prioritize candidates predicted to form more stable complexes for synthesis and experimental testing.

Modeling of Ubiquitination: More advanced computational models aim to simulate the subsequent step of ubiquitin transfer from the E2-conjugating enzyme to the lysine (B10760008) residues on the target protein. By analyzing the accessibility and proximity of ERRα's surface-exposed lysines to the active site of the recruited E2 enzyme within the context of the ternary complex, it may be possible to predict the likelihood of successful ubiquitination.

Selectivity Profiling: In silico docking of the PROTAC against a panel of off-target proteins can help to predict potential selectivity issues. For instance, the ERRα warhead could be docked against other nuclear receptors to assess the likelihood of unintended degradation. Similarly, the MDM2 ligand's interaction with other proteins could be evaluated. This predictive analysis helps in designing more selective degraders from the outset.

Advanced Research Methodologies and Emerging Concepts in Errα Protac Development

Conditional and Spatiotemporal Control of ERRα Degradation

Achieving precise control over where and when a PROTAC is active is a major goal in the field. Conditional activation strategies minimize off-target effects and allow for a more nuanced study of protein function by enabling degradation in specific tissues or at specific times.

Photoactivatable, or photocaged, PROTACs are engineered to remain inert until activated by a specific wavelength of light. This is typically achieved by installing a photolabile "caging" group at a critical position on the molecule, which sterically hinders its ability to form the ternary complex between the target protein and the E3 ligase. Upon light exposure, the cage is cleaved, releasing the active PROTAC. This approach offers unparalleled spatiotemporal precision.

Studies have demonstrated the flexibility and broad applicability of applying photocaging to PROTACs that recruit various E3 ligases, such as VHL and CRBN, to degrade a range of targets, including ERRα. nih.gov A conceptual design for a photoactivatable PROTAC ERRalpha Degrader-2 would involve modifying the core structure with a light-sensitive moiety.

Table 1: Conceptual Design of a Photoactivatable this compound
ComponentFunctionActivation PrincipleKey Advantage
ERRα LigandBinds specifically to the Estrogen-Related Receptor alpha protein.Always active.Maintains target specificity.
E3 Ligase LigandRecruits an E3 ubiquitin ligase (e.g., VHL or CRBN).Blocked by a photocage until light exposure.Prevents premature degradation.
Photocage GroupA light-sensitive chemical group that renders the PROTAC inactive.Cleaved by a specific wavelength of light (e.g., UV).Enables precise spatial and temporal control of protein degradation.
LinkerConnects the two ligands and the photocage.Provides optimal orientation for ternary complex formation post-activation.Critical for degradation efficiency.

Chemically inducible systems provide an alternative method for controlling PROTAC activity, using a specific small molecule as a trigger. This approach avoids the limited tissue penetration of light. One advanced strategy is the "bump-and-hole" approach, where the E3 ligase is genetically engineered with a "hole" (a mutation creating a cavity), and the PROTAC is synthesized with a complementary "bump" on its E3 ligand. This ensures the PROTAC only engages the engineered E3 ligase, creating a highly specific, drug-inducible degradation system that is orthogonal to the cell's natural machinery. While specific examples for ERRα are still in development, this strategy holds promise for fine-tuning its degradation in research and therapeutic settings.

Strategies for Overcoming PROTAC Resistance in ERRα Degradation

A significant hurdle for all targeted therapies, including PROTACs, is the development of drug resistance. frontiersin.org Research is focused on understanding these resistance mechanisms and proactively designing next-generation degraders to circumvent them.

Resistance to PROTACs can emerge through several cellular adaptations. Mutations in the target protein, ERRα, could alter the binding pocket and reduce the PROTAC's affinity. More commonly, resistance is associated with the ubiquitin-proteasome system itself. nih.gov Genomic alterations, such as mutations or deletions in the gene encoding the recruited E3 ligase (e.g., CRBN or VHL), can prevent the formation of a functional ternary complex. mdpi.comchemrxiv.org Cells may also downregulate the expression of essential E3 ligase components or upregulate efflux pumps that actively remove the PROTAC, lowering its intracellular concentration. mdpi.com

Table 2: Potential Mechanisms of Acquired Resistance to ERRα PROTACs
Resistance MechanismDescriptionConsequence for PROTAC Action
Target MutationA mutation in the ESRRA gene alters the ERRα protein's ligand-binding domain.Prevents or weakens the binding of the PROTAC's warhead to ERRα.
E3 Ligase AlterationMutation, deletion, or downregulation of the E3 ligase recruited by the PROTAC (e.g., CRBN, VHL). mdpi.comImpairs or completely blocks the recruitment of the ubiquitination machinery.
Efflux Pump UpregulationIncreased expression of membrane transporters (e.g., MDR1) that expel the PROTAC from the cell. mdpi.comReduces the intracellular concentration of the PROTAC below its effective level.
Compensatory PathwaysActivation of parallel signaling pathways that bypass the need for ERRα function.The cell adapts to survive and proliferate despite the absence of ERRα.

To overcome resistance, researchers are designing more robust PROTACs. One key strategy is to develop degraders that can bind to mutated forms of the target protein. frontiersin.org For instance, PROTACs have been successfully designed to degrade mutated Bruton's tyrosine kinase (BTK), which confers resistance to traditional inhibitors. explorationpub.com A similar principle could be applied to ERRα if resistance-conferring mutations arise.

Another powerful strategy is E3 ligase diversification. Since resistance often involves one specific E3 ligase, having a suite of ERRα PROTACs that recruit different E3 ligases (e.g., VHL, CRBN, IAP, or MDM2) would provide alternative therapeutic options. nih.govmdpi.com If a tumor develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC could be used to restore degradation.

Development of Multi-Targeting or Dual-Function PROTACs Incorporating ERRα Degradation

The modular "two-heads-and-a-linker" structure of PROTACs is being exploited to create molecules that can degrade more than one protein target simultaneously. These dual-function PROTACs can be used to target proteins in synergistic or complementary pathways, potentially leading to enhanced efficacy and a lower likelihood of resistance.

For ERRα, a dual-function PROTAC could be designed to simultaneously degrade ERRα and another key oncoprotein or metabolic enzyme. For example, a single molecule could target both ERRα and a protein involved in a parallel survival pathway. This approach has been successfully demonstrated for other targets, such as the dual degradation of EGFR and PARP. mdpi.com Another innovative strategy involves using a ligand for an E3 ligase like MDM2, which not only induces degradation of the primary target but also has the secondary effect of stabilizing the tumor suppressor p53. nih.gov

Table 3: Conceptual Design of a Dual-Function PROTAC for ERRα Degradation
ComponentFunction
ERRα Ligand (Warhead 1)Binds to the ERRα protein.
Second Target Ligand (Warhead 2)Binds to a second protein of interest (e.g., a kinase, another transcription factor).
E3 Ligase LigandRecruits an E3 ubiquitin ligase to form a ternary complex with either target.
Branched or Y-shaped LinkerOptimally positions all three ligands to enable the formation of two distinct ternary complexes.

Future Directions and Unresolved Research Questions for Protac Erralpha Degrader 2

Expansion of Preclinical In Vivo Efficacy and Pharmacodynamic Studies

While initial studies may demonstrate ERRα degradation in standard cell lines, the true potential of PROTAC ERRalpha Degrader-2 must be assessed in more complex biological systems that better mimic human disease. nih.gov This requires a significant expansion of in vivo studies to establish a clear relationship between drug exposure, target degradation, and therapeutic effect.

To bridge the gap between laboratory findings and clinical reality, evaluating this compound in advanced preclinical models is essential. Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are particularly valuable. These models retain the histological and genetic characteristics of the original human tumor, offering a more accurate platform to predict clinical response.

Future research should focus on establishing a panel of PDX models representing the diverse cancers where ERRα is implicated, such as breast, prostate, and endometrial cancers. nih.govnih.gov Studies in these models would allow researchers to assess the efficacy of this compound against a backdrop of human tumor heterogeneity. For example, similar to how the ERα-degrader ARV-471 was tested in MCF-7 and PDX models to confirm its antitumor activity, a comprehensive in vivo testing program for this compound would be necessary to validate its therapeutic potential. nih.govfrontiersin.org

A critical unresolved question for many PROTACs is the translation of in vitro potency to in vivo efficacy. nih.gov A compound that effectively degrades its target protein in a petri dish may not perform as expected in a whole organism due to factors like metabolic instability, poor pharmacokinetics, or limited tissue penetration. nih.govnih.gov

Future research on this compound must therefore include meticulous pharmacokinetic and pharmacodynamic (PK/PD) studies to:

Determine the metabolic fate of the molecule.

Measure the extent and duration of ERRα degradation in tumor and healthy tissues.

Correlate these in vivo degradation profiles with anti-tumor activity.

Understanding this relationship is paramount for optimizing the molecule's structure, particularly the linker, to ensure it is sufficiently stable to perform its function in vivo. nih.gov

Table 1: Investigating In Vitro vs. In Vivo Correlation for this compound

Research QuestionIn Vitro MetricIn Vivo MetricPotential for Discrepancy
Degradation Potency DC50 (Concentration for 50% degradation) in cell linesPercentage of ERRα degradation in tumor tissue at a given doseHigh: Affected by bioavailability, tissue distribution, and metabolic stability. nih.gov
Cellular Activity Inhibition of cancer cell proliferation (GI50)Tumor growth inhibition or regression in xenograft modelsHigh: In vivo efficacy depends on sustained target degradation and the tumor microenvironment. arvinas.com
Metabolic Stability Half-life in liver microsomesPlasma half-life and identification of metabolites in vivoModerate to High: In vitro systems may not capture all metabolic pathways active in a whole organism. nih.gov

Development of Predictive Biomarkers for ERRα Degradation Response

To advance this compound into a precision medicine framework, it is crucial to identify predictive biomarkers that can distinguish patient populations most likely to benefit from treatment. The response to an ERRα degrader will likely depend on the specific molecular context of the disease.

Potential biomarker strategies that warrant investigation include:

ERRα Expression Levels: While seemingly straightforward, the correlation between target protein level and response to a degrader is not always linear. High expression of ERRα in tumors could be an initial selection criterion. nih.gov

Expression of ERRα Co-regulators: ERRα's transcriptional activity is highly dependent on its interaction with co-regulators like PGC-1α and NRF1. mdpi.com The presence or absence of key co-regulators could dictate the functional consequence of ERRα degradation and thus the therapeutic response.

E3 Ligase Machinery Status: this compound functions by hijacking a specific E3 ligase, such as MDM2 or cIAP1. medchemexpress.comxcessbio.com The expression level and functional status of this E3 ligase and associated ubiquitin-proteasome system (UPS) components within the tumor could be a key determinant of the degrader's efficacy. frontiersin.org Mutations or downregulation of the required E3 ligase could confer resistance.

Table 2: Potential Predictive Biomarker Strategies

Biomarker CategorySpecific MarkerRationale
Target-Related ERRα protein/mRNA expression levelHigh target expression may indicate dependence (oncogene addiction). nih.gov
Pathway-Related Expression of ERRα co-regulators (e.g., PGC-1α)The functional context of ERRα may determine the impact of its degradation. mdpi.com
Mechanism-Related E3 Ligase (e.g., MDM2, cIAP1) expression and mutational statusThe PROTAC requires this ligase to function; its absence would lead to resistance. frontiersin.org
Functional Genomics CRISPR-Cas9 screensCan identify genes that when lost, sensitize or cause resistance to ERRα degradation. mdpi.com

Exploration of ERRα Degradation in Diverse Pathological Contexts Beyond Initial Indications

The role of ERRα is not confined to a single disease. Its function as a key regulator of cellular metabolism, mitochondrial biogenesis, and cell migration makes it a compelling target in a wide array of pathological conditions. nih.govmdpi.comfrontiersin.org Future research should systematically explore the therapeutic potential of this compound in these diverse contexts.

Table 3: Potential Expanded Indications for ERRα Degradation

Disease CategorySpecific IndicationRationale for Targeting ERRαSupporting Evidence
Oncology ER-Negative Breast CancerERRα is critical for the growth of some ER-negative breast cancers. nih.gov
Castration-Resistant Prostate CancerERRα contributes to tumor growth by regulating intratumoral androgen biosynthesis. nih.gov
Endometrial & Ovarian CancersERRα expression promotes cancer cell migration and invasion. nih.gov
Metabolic Disease Diabetic Kidney Disease (DKD)ERRα is essential for mitochondrial integrity in renal cells, and its degradation is linked to DKD progression. Inhibiting a specific E3 ligase that degrades ERRα has shown therapeutic promise. nih.govresearchgate.net
Non-alcoholic fatty liver disease (NAFLD)ERRα plays a context-dependent role in the development of NAFLD. frontiersin.org
Neurodegenerative Disease Alzheimer's DiseaseERRα and ERRγ coordinate the expression of genes associated with Alzheimer's, and inhibiting a related pathway suppresses tau phosphorylation. nih.gov
Parkinson's DiseaseThe E3 ligase Parkin promotes ERRα degradation, which reduces oxidative stress. frontiersin.org
Other Conditions Vascular InflammationERRα attenuates vascular inflammation. nih.gov

Innovation in PROTAC Delivery and Formulation Strategies

Future development of this compound will require significant innovation in formulation science to overcome these barriers.

Table 4: Advanced Formulation Strategies for PROTACs

StrategyDescriptionPotential Advantage for this compound
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed within a polymer matrix in an amorphous state, preventing crystallization.Enhances solubility and dissolution rate, potentially improving oral bioavailability. researchgate.netsygnaturediscovery.com
Lipid-Based Formulations (e.g., SNEDDS/SMEDDS) The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents.Improves solubilization and protects the molecule from degradation in the GI tract. sygnaturediscovery.com
Nanoparticle Encapsulation The PROTAC is encapsulated within nanoparticles, such as polymeric micelles or liposomes.Improves solubility, prolongs circulation time, and can be engineered for targeted delivery to tumor tissue. mdpi.comnih.gov
Exosome-Based Delivery Using natural nanovesicles to carry the PROTAC cargo.Offers excellent biocompatibility and the potential for specific cell targeting. mdpi.comresearchgate.net

Addressing Potential On-Target, Off-Tissue Effects in PROTAC Design

Since ERRα is expressed in various healthy tissues, a systemically administered PROTAC could degrade the target protein everywhere, not just in diseased cells. This "on-target, off-tissue" activity can lead to toxicity. researchgate.net A key unresolved challenge is how to engineer selectivity for the intended site of action.

Future iterations of ERRα degraders should incorporate advanced design principles to enhance tissue or tumor selectivity.

Tumor-Targeted PROTACs: This involves conjugating the PROTAC to a moiety that specifically binds to a receptor overexpressed on cancer cells. nih.gov Examples include RGD peptides that target integrins or aptamers that recognize specific cell-surface proteins. nih.govacs.org

Activatable PROTACs (Pro-PROTACs): These are "caged" PROTACs that remain inactive until they reach the specific microenvironment of a tumor. nih.gov For instance, a masking group could be cleaved by an enzyme that is highly expressed in tumors, releasing the active PROTAC only at the desired site. nih.gov

Light-Controllable PROTACs: These molecules can be switched on or off using specific wavelengths of light, offering spatial and temporal control over protein degradation, although this approach is primarily for research or localized diseases. bohrium.com

By focusing on these innovative designs, researchers can work toward creating a next-generation this compound with a significantly improved therapeutic window, maximizing efficacy in diseased tissues while minimizing effects on healthy ones.

Q & A

Q. What is the structural composition of PROTAC ERRα Degrader-2, and how does it facilitate targeted protein degradation?

PROTAC ERRα Degrader-2 comprises three key components:

  • MDM2 ligand : Recruits the E3 ubiquitin ligase MDM2 to induce ubiquitination.
  • Linker : Connects the MDM2 ligand to the ERRα-binding moiety, influencing solubility and degradation efficiency.
  • ERRα-binding group : Binds specifically to estrogen-related receptor alpha (ERRα), directing the complex for proteasomal degradation . Methodological Insight: Validate each component's role using competitive binding assays (e.g., SPR for ligand affinity) and Western blotting to confirm degradation.

Q. Which cellular models are appropriate for evaluating PROTAC ERRα Degrader-2's efficacy?

  • MCF7 breast cancer cells : Widely used to study ER/ERRα signaling due to high endogenous ERRα expression. Maximal degradation activity was observed in this model .
  • HeLa HiBiT cells : Engineered for luminescence-based quantification of protein degradation (e.g., IC50 determination) . Methodological Insight: Use CRISPR/Cas9 to knock out ERRα in control experiments to confirm on-target effects.

Q. How does PROTAC ERRα Degrader-2 differ from small-molecule inhibitors of ERRα?

Unlike inhibitors, PROTAC ERRα Degrader-2 induces complete degradation of ERRα, eliminating both enzymatic and scaffolding functions. This avoids compensatory signaling often seen with inhibitors . Methodological Insight: Compare transcriptional profiles (RNA-seq) of cells treated with PROTAC vs. inhibitors to identify non-overlapping downstream effects.

Advanced Research Questions

Q. How can linker chemistry be optimized to improve PROTAC ERRα Degrader-2's pharmacokinetic properties?

  • Linker length and flexibility : Shorter linkers (<10 PEG units) may enhance cell permeability but reduce ternary complex formation. Balance using molecular dynamics simulations .
  • Chemical stability : Incorporate non-cleavable linkers (e.g., alkyl chains) to prevent premature degradation in serum . Methodological Insight: Synthesize linker variants and compare degradation efficiency (DC50) and cytotoxicity (CC50) in dose-response assays .

Q. What strategies can resolve contradictory degradation data across studies using PROTAC ERRα Degrader-2?

  • Cell line variability : ERRα expression levels and ubiquitin-proteasome activity vary; normalize degradation efficiency to baseline ERRα levels (qPCR/Western blot) .
  • Off-target effects : Use isoform-specific knockdown (siRNA) to distinguish ERRα degradation from related receptors (e.g., ERRγ) . Methodological Insight: Perform thermal shift assays to confirm PROTAC-induced destabilization of ERRα .

Q. Why is MDM2 chosen as the E3 ligase for PROTAC ERRα Degrader-2, and how does this impact tissue specificity?

  • MDM2 is ubiquitously expressed, enabling degradation across tissues. However, tissues with low MDM2 (e.g., neuronal) may show reduced efficacy.
  • Alternative E3 ligases (e.g., VHL or CRBN) can be explored for tissue-specific targeting . Methodological Insight: Profile E3 ligase expression (RNA-seq) in target tissues to guide E3 selection .

Q. How can researchers validate PROTAC ERRα Degrader-2's mechanism in vivo?

  • Xenograft models : Use ERRα-overexpressing tumors to assess degradation-dependent tumor suppression .
  • Pharmacodynamic markers : Measure ERRα protein levels in tumor biopsies via immunohistochemistry post-treatment . Methodological Insight: Combine with proteasome inhibitors (e.g., bortezomib) to confirm degradation is proteasome-dependent .

Data Analysis and Optimization

Q. What parameters define PROTAC ERRα Degrader-2's degradation efficiency?

  • DC50 : Concentration required to degrade 50% of ERRα (e.g., <100 nM in HeLa HiBiT assays) .
  • Dmax : Maximum degradation achievable (ideally >90% in responsive models) . Methodological Insight: Use time-course Western blots to determine degradation kinetics (e.g., T1/2) .

Q. How can off-target degradation be minimized during PROTAC optimization?

  • Proteome-wide profiling : Combine affinity purification (Chemoproteomics) with mass spectrometry to identify unintended targets .
  • Linker rigidification : Reduce flexibility to enhance ternary complex specificity . Methodological Insight: Employ negative control PROTACs (inactive ERRα binder) to distinguish on-target effects .

Advanced Applications

Q. Can PROTAC ERRα Degrader-2 be combined with other therapies for synergistic effects?

  • CDK4/6 inhibitors : Co-targeting cell cycle regulators may enhance anti-proliferative effects in breast cancer .
  • Immunotherapies : Degrade ERRα in tumor-associated macrophages to modulate immune microenvironments .
    Methodological Insight: Use combinatorial dose matrices (SynergyFinder) to quantify interaction effects .

Q. What computational tools aid in designing next-generation PROTACs targeting ERRα?

  • Molecular docking : Predict binding poses of ERRα ligands (e.g., using AutoDock Vina) .
  • Machine learning : Train models on PROTAC databases to predict linker efficacy and physicochemical properties .
    Methodological Insight: Validate predictions with SPR assays for ternary complex stability .

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